“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the molecular formula C6H9N3 . It has been used in the synthesis of various derivatives, which have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
The synthesis of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” derivatives has been carried out using various methods . For instance, one study described the use of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline in the synthesis process .
The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” consists of 6 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The exact mass of the molecule is 123.079647300 g/mol .
“4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” has been used as a base structure in the synthesis of various derivatives . These derivatives have been evaluated for their enzymatic inhibitory activity against c-Met kinase .
The physical and chemical properties of “4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine” include a molecular weight of 123.16 g/mol, a topological polar surface area of 40.7 Ų, and a complexity of 105 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound characterized by a fused pyrazole and pyridine ring system. Its molecular formula is , and it is recognized for its potential biological activities, making it a significant subject of interest in medicinal chemistry. The compound serves as a versatile building block for the synthesis of various pharmacologically active molecules, particularly in the development of new therapeutic agents targeting multiple biological pathways.
This compound belongs to the class of pyrazolopyridines, which are known for their diverse chemical properties and biological activities. The unique structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine allows it to interact with numerous biological targets, including enzymes and receptors involved in critical cellular processes.
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine can be achieved through various synthetic routes. A prevalent method involves the cyclization of 5-aminopyrazole with diethyl ethoxymethylenemalonate under basic conditions. This reaction leads to the formation of the desired heterocyclic system through a series of condensation and cyclization steps.
In laboratory settings, the synthesis typically requires controlled temperatures and specific solvents to optimize yield and purity. For industrial applications, methods such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reduce environmental impact. These industrial methods are scaled-up versions of laboratory techniques focused on maximizing product yield while minimizing costs.
The molecular structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine features a bicyclic framework with nitrogen atoms integrated into both rings. This configuration significantly influences its chemical reactivity and biological activity. The presence of nitrogen enhances the compound's ability to participate in hydrogen bonding and other interactions with biological macromolecules .
The compound's structural data includes:
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine can undergo several chemical transformations:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific solvents and catalysts to facilitate desired transformations while maintaining high yields.
The major products from these reactions are various substituted pyrazolopyridine derivatives that can be further functionalized for applications in medicinal chemistry and material science.
The mechanism of action for 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine primarily involves its interaction with specific biological targets such as enzymes and receptors. Notably, it has been studied for its inhibitory activity against c-Met kinase—a target implicated in several cancer types due to its role in cell proliferation and survival pathways .
Research indicates that this compound modulates signaling pathways related to lipid metabolism and inflammation through interactions with peroxisome proliferator-activated receptor alpha (PPARα). Additionally, it has demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 45 to 97 nM .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound's properties during research and development phases.
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine has diverse applications across several scientific fields:
The compound's versatility makes it a valuable asset in research aimed at drug discovery and development.
Pyrazolopyridines constitute a family of bicyclic heterocycles formed by fusing pyrazole and pyridine rings at specific bonds. Five distinct isomers exist, classified based on fusion points:
Table 1: Structural Classification of Pyrazolopyridine Isomers
Fusion Type | Fusion Points | Representative Structure |
---|---|---|
[3,4-b] | Pyrazole C3-C4 : Pyridine C2-C3 | 1H-Pyrazolo[3,4-b]pyridine |
[3,4-c] | Pyrazole C3-C4 : Pyridine C3-C4 | 1H-Pyrazolo[3,4-c]pyridine |
[4,3-c] | Pyrazole C4-C5 : Pyridine C3-C4 | 2H-Pyrazolo[4,3-c]pyridine |
[4,3-b] | Pyrazole C4-C5 : Pyridine C2-C3 | 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine |
[1,5-a] | Pyrazole N1-C5 : Pyridine C2-C3 | Pyrazolo[1,5-a]pyridine |
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine features a pyrazole fused to a piperidine-like ring, where the pyridine moiety is reduced to a tetrahydropyridine. This saturation distinguishes it from aromatic congeners and significantly influences its electronic distribution and conformational dynamics. Tautomerism is a critical consideration: Unsubstituted derivatives exist predominantly as the 1H-tautomer due to its ~9 kcal/mol greater stability over the 2H-form, as confirmed by AM1 calculations [2] [5]. This stability arises from aromaticity preservation in both rings in the 1H-form, whereas the 2H-tautomer disrupts peripheral electron delocalization [5].
The chemistry of pyrazolo[3,4-b]pyridines originated with Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via iodine-mediated reaction of diphenylhydrazone with pyridine [2] [5]. This pioneering work laid the foundation for heterocyclic fusion strategies. Three years later, Bülow developed a more versatile approach using 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid, yielding N-phenyl-3-methyl-substituted derivatives [5]. This established the "pyrazole-first" paradigm, where the pyrazole ring is preformed before annulation.
Table 2: Milestones in Pyrazolo[3,4-b]pyridine Synthesis
Year | Innovator | Methodology | Significance |
---|---|---|---|
1908 | Ortoleva | Iodine-mediated cyclization | First synthesis of monosubstituted derivative (R₃=Ph) |
1911 | Bülow | 5-Aminopyrazole + 1,3-diketones in AcOH | Established regioselective N1-arylated derivatives |
2010s | Multiple | Vilsmeier-Haack-Arnold/Friedlander sequences | Enabled C3/C5 functionalization |
2020s | Multiple | Metal-catalyzed cross-couplings (e.g., Suzuki) | Facilitated library synthesis for drug screening |
Modern synthesis employs two primary strategies:
The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine scaffold exhibits pronounced bioactivity across therapeutic areas, particularly in oncology. Its ability to mimic purine geometry (adenine/guanine) enables targeted inhibition of ATP-binding sites in kinases:
Table 3: Key Kinase Targets and Inhibitors Based on 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine
Kinase Target | Biological Role | Inhibitor Example | IC₅₀/Activity | Therapeutic Application |
---|---|---|---|---|
c-Met | Hepatocyte growth factor receptor | Compound 8c | 68 nM (enzyme) | Anticancer (MKN45 cells) |
TBK1 | Regulator of innate immunity | Compound 15y | 0.2 nM (enzyme) | Immuno-oncology |
TRKA | Tropomyosin receptor kinase A | Compound C03 | 56 nM (enzyme) | Antiproliferative (Km-12) |
Mps1 (TTK) | Spindle assembly checkpoint kinase | Compound 31 | 2.596 nM (enzyme) | Broad-spectrum anticancer |
GSK-3β | Glycogen synthase kinase 3 beta | Not specified | Low micromolar range | Antidiabetic/Neuroprotective |
Target Selectivity Mechanisms:
The scaffold's structural plasticity enables optimization against resistance mutations. For example, derivatives overcoming TRK kinase domain mutations (e.g., xDFG motif) employ strategic C3/C5 steric bulk to disrupt mutant ATP binding while sparing wild-type kinases [7]. Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described (5,500+ references, 2,400+ patents), with 54% of publications post-2012, underscoring intense ongoing research [2] [5]. Two approved drugs—Vericiguat (cardiovascular) and Riociguat (hypertension)—highlight clinical translatability [4].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7